
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is a complex organic compound with a unique structure that includes acetoxy, ethoxycarbonyl, and phosphonooxy functional groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetoxy group: This is usually done via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the ethoxycarbonyl group: This step involves esterification using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or ethoxycarbonyl groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,6R)-6-Acetoxy-4-(methoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(hydroxy)cyclohex-3-en-1-yl Benzoate
Uniqueness
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological molecules, making the compound a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H21O10P |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
[(1S,2R,6R)-6-acetyloxy-4-ethoxycarbonyl-2-phosphonooxycyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C18H21O10P/c1-3-25-17(20)13-9-14(26-11(2)19)16(15(10-13)28-29(22,23)24)27-18(21)12-7-5-4-6-8-12/h4-8,10,14-16H,3,9H2,1-2H3,(H2,22,23,24)/t14-,15-,16+/m1/s1 |
Clé InChI |
GMRBYWNYDJUEOL-OAGGEKHMSA-N |
SMILES isomérique |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
SMILES canonique |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


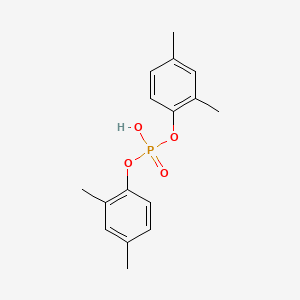
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
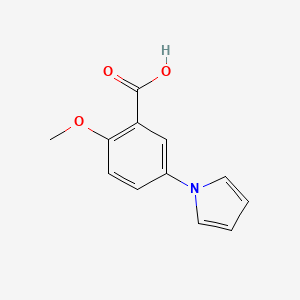
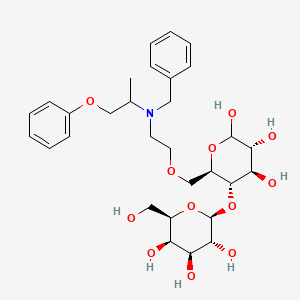
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
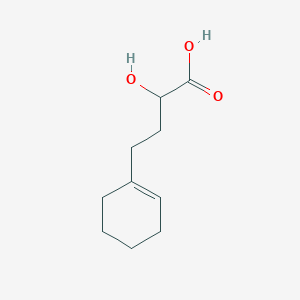

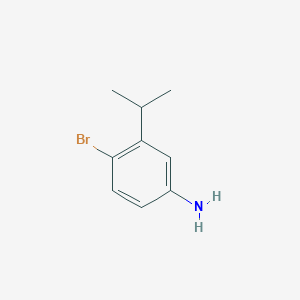
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)





